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L-Glutaminyl-L-isoleucylglycyl-L-isoleucine - 918661-94-6

L-Glutaminyl-L-isoleucylglycyl-L-isoleucine

Catalog Number: EVT-15306944
CAS Number: 918661-94-6
Molecular Formula: C19H35N5O6
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Glutaminyl-L-isoleucylglycyl-L-isoleucine is a complex peptide comprised of four amino acids: glutamine, isoleucine, glycine, and isoleucine. This compound falls under the category of peptides, which are short chains of amino acids linked by peptide bonds. It is classified as a non-proteinogenic peptide due to the presence of multiple isoleucine residues and its specific sequence.

Source

This compound can be synthesized through various biochemical methods, often utilizing microbial fermentation or chemical synthesis. The individual amino acids that compose it are widely available and can be sourced from both natural and synthetic origins.

Classification
  • Type: Peptide
  • Amino Acids: Glutamine, Isoleucine, Glycine, Isoleucine
  • Proteinogenic Status: Non-proteinogenic
Synthesis Analysis

Methods

The synthesis of L-Glutaminyl-L-isoleucylglycyl-L-isoleucine can be achieved through several methods:

  1. Chemical Synthesis: This involves the stepwise assembly of the amino acids using solid-phase peptide synthesis techniques. Each amino acid is added sequentially to a growing chain, with protecting groups used to prevent unwanted reactions.
  2. Biotechnological Methods: Microbial fermentation processes can be employed to produce this peptide by engineering microorganisms capable of synthesizing the required amino acids in high yields. For instance, strains of Corynebacterium glutamicum can be genetically modified to enhance the production of L-isoleucine, which can then be incorporated into peptide chains .

Technical Details

The choice of method often depends on the desired yield, purity, and cost-effectiveness. Chemical synthesis allows for precise control over the sequence and modifications but may be more expensive than fermentation methods.

Molecular Structure Analysis

Structure

L-Glutaminyl-L-isoleucylglycyl-L-isoleucine has a specific molecular structure characterized by its sequence of amino acids linked by peptide bonds. The structural formula can be represented as follows:

  • Molecular Formula: C₁₄H₂₅N₃O₅
  • Molecular Weight: Approximately 303.37 g/mol

Data

The structure consists of:

  • Two isoleucine residues contributing to its hydrophobic character.
  • One glycine residue providing flexibility.
  • One glutamine residue that adds polar characteristics.
Chemical Reactions Analysis

Reactions

L-Glutaminyl-L-isoleucylglycyl-L-isoleucine can participate in various biochemical reactions typical for peptides:

  1. Hydrolysis: The peptide bond can be cleaved by enzymes such as peptidases, releasing the constituent amino acids.
  2. Transpeptidation: This reaction involves the exchange of amino acid residues between peptides, which can occur during protein synthesis or modification processes.

Technical Details

The stability of this peptide in biological systems is influenced by factors such as pH, temperature, and the presence of enzymes that may facilitate hydrolysis.

Mechanism of Action

Process

The mechanism through which L-Glutaminyl-L-isoleucylglycyl-L-isoleucine exerts its effects largely depends on its biological context:

  1. Cell Signaling: Peptides often act as signaling molecules in various physiological processes.
  2. Nutritional Role: As a source of essential amino acids, it may play a role in muscle protein synthesis and recovery.

Data

Research indicates that peptides with branched-chain amino acids like isoleucine can stimulate muscle protein synthesis through mechanisms involving mTOR signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water; solubility may vary based on pH levels.
  • Melting Point: Decomposes at high temperatures (exact point varies based on formulation).

Chemical Properties

  • pKa Values: Reflecting the ionization states at various pH levels (specific values depend on the individual amino acids).
  • Stability: Generally stable under physiological conditions but susceptible to hydrolysis by proteolytic enzymes.
Applications

Scientific Uses

L-Glutaminyl-L-isoleucylglycyl-L-isoleucine has potential applications in various fields:

  1. Nutraceuticals: Used in dietary supplements aimed at enhancing muscle recovery and performance due to its branched-chain amino acid content.
  2. Pharmaceuticals: Investigated for its potential therapeutic effects in metabolic disorders or muscle-wasting diseases.
  3. Biotechnology: Utilized in research settings for studying protein interactions and cellular signaling pathways.

This compound exemplifies the complexity and utility of peptides in biological systems and their potential applications across health and science domains.

Biosynthesis Pathways and Precursor Utilization

Enzymatic Catalysis in Oligopeptide Assembly

The biosynthesis of L-Glutaminyl-L-isoleucylglycyl-L-isoleucine (Gln-Ile-Gly-Ile) exemplifies sophisticated enzymatic machinery governing oligopeptide formation. This tetrapeptide is assembled through sequential peptide bond formation catalyzed by both ribosomal and potentially non-ribosomal pathways. In ribosomal synthesis, the peptidyl transferase center of the ribosome facilitates nucleophilic attack by the α-amino group of the incoming aminoacyl-tRNA on the carbonyl carbon of the growing peptide chain, elongating the polypeptide with precise codon-directed specificity [1] [4]. For non-ribosomal synthesis – though not explicitly confirmed for this tetrapeptide in literature – non-ribosomal peptide synthetases (NRPS) could theoretically assemble it through multi-modular enzymatic complexes. Each NRPS module activates specific amino acids via adenylation domains, forms aminoacyl-AMP intermediates, and covalently tether substrates to peptidyl carrier proteins (PCP) via thioester linkages. Condensation domains then catalyze peptide bond formation between adjacent PCP-bound amino acids through sequential transpeptidation reactions [4].

Critical enzymatic control points include:

  • Aminoacyl-tRNA synthetase specificity: Glutaminyl-tRNA synthetase (GlnRS) and isoleucyl-tRNA synthetase (IleRS) ensure accurate charging of respective tRNAs, with IleRS exhibiting proofreading activity against structurally similar valine
  • Transamidation mechanisms: Cytosolic glutamine incorporation potentially involves transamidation pathways where glutamate is first incorporated and subsequently amidated
  • Conformational gatekeeping: Ribosomal exit tunnel proteins may influence peptide folding during synthesis, particularly around the glycine residue which confers structural flexibility [4] [6]

Table 1: Enzymatic Machinery in Tetrapeptide Biosynthesis

Enzyme ClassRepresentative EnzymesFunction in Gln-Ile-Gly-Ile SynthesisRegulatory Mechanisms
Aminoacyl-tRNA SynthetasesGlnRS, IleRS, GlyRSSubstrate activation & tRNA chargingProofreading domains; editing hydrolytic sites
Peptide Bond FormationPeptidyl transferase (ribosomal)Catalyzes nucleophilic addition-eliminationrRNA-mediated catalysis; elongation factor modulation
Post-Translational ModificationPeptidyl-glutaminyl amidaseGlutamine amide group maintenanceSubstrate accessibility; compartmentalization
Non-ribosomal Systems (putative)Condensation domainsPeptide bond formation between non-proteinogenic isomersCarrier protein interaction; conformation switching

Role of L-Threonine as a Metabolic Precursor in Branched-Chain Amino Acid Synthesis

The L-isoleucine residues in Gln-Ile-Gly-Ile originate from L-threonine through a conserved four-step enzymatic pathway that exemplifies metabolic economy. The initial committing reaction involves L-threonine deaminase (IlvA), a pyridoxal-5′-phosphate (PLP)-dependent enzyme that catalyzes the α,β-elimination of water from threonine to form 2-ketobutyrate and ammonia. This enzyme exhibits allosteric regulation where its activity is inhibited by isoleucine (feedback inhibition) and activated by valine, ensuring balanced branched-chain amino acid (BCAA) production [4] [9]. The IlvA enzyme features a bidomain architecture: an N-terminal catalytic domain containing the PLP cofactor bound as a Schiff base to Lys62, and a C-terminal regulatory domain with non-equivalent effector-binding sites that modulate substrate affinity based on Ile/Val concentrations [4].

Subsequent enzymatic transformations convert 2-ketobutyrate to L-isoleucine:

  • Acetohydroxy acid synthase (IlvBN) condenses 2-ketobutyrate with pyruvate to form α-aceto-α-hydroxybutyrate
  • Ketol-acid reductoisomerase (IlvC) reduces and isomerizes this intermediate to α,β-dihydroxy-β-methylvalerate
  • Dihydroxyacid dehydratase (IlvD) catalyzes dehydration to form α-keto-β-methylvalerate
  • Branched-chain aminotransferase (IlvE) transfers an amino group from glutamate to yield L-isoleucine [1] [4] [9]

In Corynebacterium glutamicum – a workhorse for industrial amino acid production – metabolic engineering strategies significantly enhance isoleucine flux:

  • Overexpression of feedback-insensitive homoserine dehydrogenase (Hom) to boost threonine precursor supply
  • Amplification of IlvA with reduced feedback inhibition
  • Attenuation of competitive pathways through lysE and ddh deletion to redirect aspartate-semialdehyde toward threonine
  • Enhancement of pentose phosphate pathway to supply NADPH for reductive biosynthesis [1]

Table 2: L-Threonine to L-Isoleucine Conversion Pathway

StepEnzyme (EC Number)GeneReactionRegulatory Features
1. DeaminationL-threonine deaminase (4.3.1.19)ilvAL-Thr → 2-Ketobutyrate + NH3Allosteric inhibition by Ile; activation by Val
2. CondensationAcetohydroxy acid synthase (2.2.1.6)ilvBN2-Ketobutyrate + Pyruvate → α-Aceto-α-hydroxybutyrateFeedback inhibition by Ile/Val/Leu
3. Reduction/IsomerizationKetol-acid reductoisomerase (1.1.1.86)ilvCα-Aceto-α-hydroxybutyrate → α,β-Dihydroxy-β-methylvalerateNADPH dependence; herbicide target
4. DehydrationDihydroxyacid dehydratase (4.2.1.9)ilvDα,β-Dihydroxy-β-methylvalerate → α-Keto-β-methylvalerate[4Fe-4S] cluster sensitivity
5. TransaminationBranched-chain aminotransferase (2.6.1.42)ilvEα-Keto-β-methylvalerate + Glu → Ile + α-KetoglutaratePLP-dependent; broad substrate specificity

Pathway Crosstalk Between Aspartate-Derived Amino Acids and Oligopeptide Formation

The biosynthesis of Gln-Ile-Gly-Ile exemplifies profound metabolic interconnectivity, drawing precursors from aspartate-derived pathways through shared intermediates and regulatory nodes. The aspartate family amino acids (lysine, methionine, threonine, isoleucine) originate from L-aspartate via β-aspartyl-phosphate, creating a metabolic network where flux partitioning directly impacts oligopeptide synthesis [1] [4] [9]. Threonine serves as the precursor crossroads where its synthesis from aspartate semialdehyde feeds directly into isoleucine biosynthesis, thereby determining the availability of Ile residues for peptide assembly. This connection creates metabolic competition where enzymes like aspartate kinase (AK) and homoserine dehydrogenase (HD) become critical control points regulating carbon flux toward peptide precursors [1].

Key crosstalk mechanisms include:

  • Shared enzymatic machinery: Dihydrodipicolinate synthase (DapA) in lysine synthesis and homoserine dehydrogenase in threonine synthesis compete for aspartate semialdehyde
  • Compartmentalized precursor pools: In C. glutamicum, mitochondrial versus cytosolic threonine pools differentially supply isoleucine versus protein synthesis
  • Regulatory feedback loops: Lysine and methionine allosterically inhibit aspartate kinase isoforms, reducing flux toward threonine and consequently isoleucine availability for oligopeptides [1] [4]

The glutamine residue introduces additional pathway integration, connecting oligopeptide synthesis to nitrogen metabolism. Glutamine synthetase incorporates ammonium into glutamate to form glutamine, making this residue a nitrogen status sensor in peptides. This positions Gln-Ile-Gly-Ile potentially as a metabolic indicator peptide reflecting cellular nitrogen balance and aspartate family amino acid sufficiency. Metabolic studies demonstrate that precursor imbalances – such as threonine limitation during lysine overproduction – significantly reduce oligopeptides containing isoleucine, confirming pathway interdependence [1] [6] [9].

Table 3: Aspartate Pathway Metabolites Supporting Tetrapeptide Synthesis

Metabolic NodeKey MetabolitesEnzymatic ConversionContribution to Gln-Ile-Gly-Ile
Aspartate SemialdehydeAspartate-β-semialdehydeCatalyzed by aspartate semialdehyde dehydrogenaseBranch point directing flux toward Thr/Ile or Lys/Met
Homoserine NodeL-HomoserineHomoserine dehydrogenase (HD)Immediate precursor of O-phosphohomoserine for Thr synthesis
Threonine BiosynthesisO-PhosphohomoserineThreonine synthaseDirect precursor of Thr → Ile → peptide incorporation
Glutamine SynthesisL-GlutamateGlutamine synthetaseIncorporation of nitrogen to form Gln residue
Pentose Phosphate ShuntNADPH + Erythrose-4-PGlucose-6-phosphate dehydrogenaseSupplies reducing equivalents for reductive reactions in Ile synthesis

The regulatory architecture of this network ensures balanced precursor distribution:

  • Isoleucine-mediated feedback inhibition of threonine deaminase prevents overaccumulation
  • Multivalent repression of ilvBN operon by BCAA mixtures coordinates enzyme synthesis
  • Carbon skeleton crossover where valine biosynthesis enzymes (IlvBN, IlvC, IlvD, IlvE) also participate in isoleucine formation, creating synergistic control [1] [4]

These interconnected pathways demonstrate that Gln-Ile-Gly-Ile biosynthesis functions not as an isolated process but as a metabolic integrator responsive to cellular nutritional status, energy charge, and nitrogen availability, with implications for microbial fermentation optimization and understanding metabolic diseases like maple syrup urine disease where BCAA accumulation disrupts peptide synthesis [4] [9].

Properties

CAS Number

918661-94-6

Product Name

L-Glutaminyl-L-isoleucylglycyl-L-isoleucine

IUPAC Name

(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoic acid

Molecular Formula

C19H35N5O6

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C19H35N5O6/c1-5-10(3)15(24-17(27)12(20)7-8-13(21)25)18(28)22-9-14(26)23-16(19(29)30)11(4)6-2/h10-12,15-16H,5-9,20H2,1-4H3,(H2,21,25)(H,22,28)(H,23,26)(H,24,27)(H,29,30)/t10-,11-,12-,15-,16-/m0/s1

InChI Key

PKBMQTYJDOCKIQ-IKUJJKIKSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)N)N

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